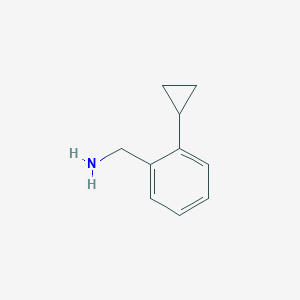

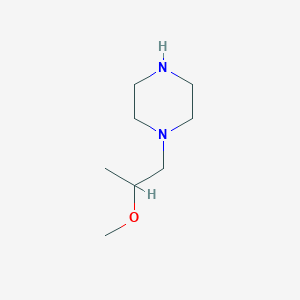

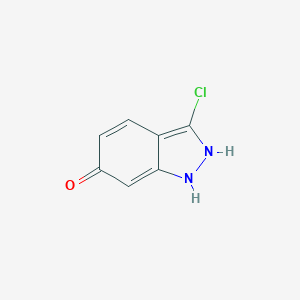

(2-Cyclopropylphenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

(2-Cyclopropylphenyl)methanamine and related compounds have been synthesized through various methods, including the reaction of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles using rhodium(II) catalysis to produce boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity (Miura et al., 2016). Additionally, the synthesis of cyclopropylamines by intramolecular cyclopropanation of N-allylamino acid dimethylamides has been reported, yielding novel and strained bicyclic structures with good efficiency (Cao, Xiao, & Joullié, 1999).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of (2-Cyclopropylphenyl)methanamine were not identified, research on similar cyclopropyl compounds suggests that the presence of a cyclopropyl group significantly affects molecular conformation and stability. For example, the study on tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine designed to stabilize parallel turn conformations demonstrates the impact of cyclopropyl and similar groups on molecular structure (Bucci et al., 2018).

Chemical Reactions and Properties

Cyclopropylmethanamines undergo various chemical reactions due to their unique structure. For instance, cyclopropenimine-catalyzed enantioselective Mannich reactions of tert-butyl glycinates with N-Boc-imines highlight the reactivity of cyclopropyl-containing compounds (Bandar & Lambert, 2013).

Physical Properties Analysis

The physical properties of cyclopropylmethanamines are crucial for their application in various fields. While specific data on (2-Cyclopropylphenyl)methanamine were not found, studies on similar compounds provide insights into their physical characteristics, such as solubility, stability, and melting points.

Chemical Properties Analysis

The chemical properties of (2-Cyclopropylphenyl)methanamine, such as reactivity, stability, and acidity/basicity, are influenced by the cyclopropyl group. The synthesis and study of related compounds, like cyclopropenimine-catalyzed reactions, offer a glimpse into these properties (Bandar & Lambert, 2013).

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

1-(2-Phenoxyphenyl)methanamines, including compounds like (2-Cyclopropylphenyl)methanamine, are studied for their selective dual serotonin and noradrenaline reuptake pharmacology. Analogues with good in vitro metabolic stability, human Ether-à-go-go-Related Gene (hERG) selectivity, and passive membrane permeability have been identified, highlighting their potential in the development of therapeutic agents (Whitlock et al., 2008).

Catalysis and Chemical Reactions

(4-Phenylquinazolin-2-yl)methanamine, closely related to (2-Cyclopropylphenyl)methanamine, has been synthesized and reacted with ruthenium complexes to examine its role in transfer hydrogenation of acetophenone derivatives. The study reported excellent conversions up to 99% and high turnover frequency (TOF) values, demonstrating its potential as a catalyst in organic reactions (Karabuğa et al., 2015).

Organic Synthesis

In organic synthesis, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized using a polyphosphoric acid condensation route. The compound was characterized spectroscopically, demonstrating the versatility of methanamine derivatives in organic compound synthesis (Shimoga et al., 2018).

Material Science and Nanotechnology

Palladium(II) and platinum(II) metal complexes with iminophosphine ligands, including compounds like N-(2(diphenylphosphino) benzylidene)(phenyl)methanamine, have been synthesized and characterized. These complexes were used as pre-catalysts in Heck and Suzuki cross-coupling reactions, demonstrating the utility of such compounds in the synthesis of advanced materials and in nanotechnology applications (Chiririwa et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-cyclopropylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUSWKYDSROWDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

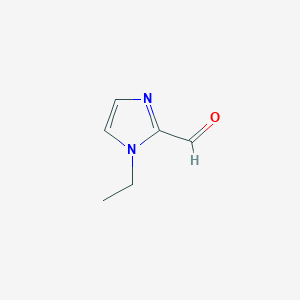

C1CC1C2=CC=CC=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553209 |

Source

|

| Record name | 1-(2-Cyclopropylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclopropylphenyl)methanamine | |

CAS RN |

118184-66-0 |

Source

|

| Record name | 2-Cyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118184-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Cyclopropylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)

![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)